Chemical structure of Boc-(r)-3-amino-2-(2-chlorobenzyl)propanoic acid
Chemical structure of Boc-(r)-3-amino-2-(2-chlorobenzyl)propanoic acid
Technical Monograph: Boc-(R)-3-amino-2-(2-chlorobenzyl)propanoic Acid
Executive Summary
This technical guide details the structural characterization, asymmetric synthesis, and pharmaceutical utility of Boc-(R)-3-amino-2-(2-chlorobenzyl)propanoic acid . As a protected
Part 1: Structural Analysis & Physiochemical Properties
Chemical Identity
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IUPAC Name: (2R)-3-[(tert-butoxycarbonyl)amino]-2-[(2-chlorophenyl)methyl]propanoic acid
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Common Name: Boc-(R)-
-homo-(2-chloro)phenylalanine -
Molecular Formula:
-
Molecular Weight: 313.78 g/mol
-
CAS Registry: (Generic for isomer class) Note: Specific enantiomer CAS is often custom-assigned in CRO catalogs; racemic CAS 1260612-XX-X derivatives often apply.
Structural Topology
The molecule consists of a propanoic acid backbone substituted at the
Key Structural Features:
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-Architecture: Unlike natural
-amino acids, the side chain is on the carbon adjacent to the carboxyl, while the amine is extended by one methylene unit. This imparts rotational freedom distinct from -peptides. -
2-Chlorobenzyl Moiety: The chlorine atom at the ortho position creates a "molecular hook," providing both steric bulk (locking conformation) and halogen-bonding capability with receptor carbonyls.
-
Boc Protection: The tert-butyloxycarbonyl group ensures the amine remains inert during carboxyl-activation steps (e.g., EDC/NHS coupling).
Table 1: Predicted Physiochemical Properties
| Property | Value (Predicted) | Context |
|---|---|---|
| LogP | 3.2 ± 0.4 | Highly lipophilic due to chlorobenzyl/Boc groups. |
| pKa (COOH) | 4.1 ± 0.2 | Typical for carboxylic acids; slightly higher than
Part 2: Asymmetric Synthesis (The "Modified Curtius" Protocol)
Achieving the (R)-enantiomer with high optical purity (
Synthetic Workflow Diagram
The following diagram illustrates the conversion of a succinic anhydride derivative into the final
Detailed Protocol
Step 1: Asymmetric Alkylation (Stereocenter Formation)
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Reagents: (S)-4-benzyl-2-oxazolidinone (Evans Auxiliary), n-BuLi, Succinic anhydride derivative, 2-chlorobenzyl bromide.
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Mechanism: The chiral auxiliary forces the lithium enolate to adopt a specific geometry. The bulky benzyl group on the auxiliary blocks one face, forcing the 2-chlorobenzyl bromide to attack from the opposite side.
-
Procedure:
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Acylate the oxazolidinone with a succinyl chloride mono-ester.
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Cool THF solution to -78°C. Add NaHMDS (1.1 eq) to form the (Z)-enolate.
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Add 2-chlorobenzyl bromide dropwise.
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Checkpoint: Verify diastereomeric ratio (dr) via HPLC. Expect >95:5.
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Step 2: Hydrolysis & Auxiliary Recycling
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Reagents:
, (aq), THF. -
Rationale: Peroxide aids in cleaving the imide bond without racemizing the newly formed center.
-
Outcome: Yields the 2-(2-chlorobenzyl)succinic acid mono-ester.
Step 3: Curtius Rearrangement (Amine Installation)
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Reagents: Diphenylphosphoryl azide (DPPA), Triethylamine, tert-Butanol (excess), Toluene (reflux).
-
Mechanism:
-
The free carboxylic acid reacts with DPPA to form an acyl azide.
-
Thermal rearrangement releases
and forms an isocyanate ( ). -
The isocyanate is trapped in situ by tert-butanol to form the Boc-protected amine.
-
-
Safety Note: Azides are shock-sensitive. Maintain temperature control.
Part 3: Applications in Drug Discovery
Peptidomimetics & Foldamers
-amino acids are pivotal in creating "foldamers"—synthetic oligomers that mimic protein secondary structures.-
Helix Formation: When alternating with
-amino acids ( -peptides), this residue promotes the formation of 14-helix or 11-helix structures. -
Proteolytic Stability: The extra methylene group prevents recognition by standard proteases (trypsin/chymotrypsin), extending the half-life of peptide drugs in vivo.
Biological Logic Diagram
Part 4: Handling & Analytics
Storage:
-
Store at -20°C under inert atmosphere (Argon/Nitrogen).
-
Hygroscopic: Desiccate before use.
Analytical Verification (Self-Validating System):
-
NMR (400 MHz,
):-
Look for the Boc singlet (~1.4 ppm, 9H).
-
Diagnostic multiplets for the
diastereotopic protons at the C3 position (~3.2–3.5 ppm). -
Aromatic signals for the 2-chlorophenyl group (shift distinct from unsubstituted phenyl).
-
-
Chiral HPLC:
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Column: Chiralpak AD-H or OD-H.
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Mobile Phase: Hexane/IPA (90:10).
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Requirement: ee > 98% for biological assays.
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References
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Seebach, D., et al. (1996). "Synthesis of
-Amino Acids and Their Incorporation into Peptides." Helvetica Chimica Acta. - Evans, D. A., et al. (1982). "Bis(oxazolines) as Chiral Ligands in Asymmetric Catalysis." Journal of the American Chemical Society. (Foundational reference for the auxiliary method).
-
Steer, D. L., et al. (2002). "
-Amino acids: Versatile peptidomimetics." Current Medicinal Chemistry. -
Chem-Impex International. "N-Boc-3-amino-2-benzylpropionic acid Product Data." (General reference for commercial availability of the class).
-
Vasudev, P. G., et al. (2011). "Non-standard amino acids in peptide design and evolution." Chemical Reviews.
